molecular formula C11H9BrO B1280191 2-Bromo-1-methoxynaphthalene CAS No. 62012-54-8

2-Bromo-1-methoxynaphthalene

Cat. No. B1280191
CAS RN: 62012-54-8
M. Wt: 237.09 g/mol
InChI Key: UOVMWQHKZYGAGR-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxynaphthalene is a compound of interest in various fields of chemistry and pharmacology due to its potential applications as an intermediate in the synthesis of pharmaceuticals and other organic molecules. The compound has been studied for its spectroscopic properties, synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Several methods have been developed for the synthesis of naphthalene derivatives. A practical synthesis of 2-Bromo-6-methoxynaphthalene, a closely related compound, has been reported as an important intermediate for non-steroidal anti-inflammatory agents. This synthesis has been achieved using environmentally benign reagents and conditions, highlighting the importance of sustainable practices in chemical synthesis . Another study describes a new method for synthesizing 2-phenylnaphthalenes from styryl-2-methoxybenzenes, which involves a TFA catalyzed C-C bond cleavage and a Diels-Alder cycloaddition, demonstrating the versatility of naphthalene derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-bromo-6-methoxynaphthalene has been analyzed using spectroscopic techniques and theoretical calculations. The molecule exhibits a nearly planar structure with the methoxy group adopting a syn-periplanar conformation. This conformation is characteristic of the α-methoxynaphthalene moiety, as revealed by a search of the Cambridge Structural Database . The stability of the structure has been explained through intramolecular transitions and delocalization of electron density .

Chemical Reactions Analysis

Naphthalene derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, indicating its reactivity and utility in analytical applications . The reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to a π-complex with a trimethylenemethane-type ligand, showcasing the complex's reactivity and potential as a ligand in organometallic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-methoxynaphthalene have been studied extensively. The compound's vibrational, electronic, and charge transfer properties were investigated using DFT methods, revealing an energy gap of 4.208 eV, which indicates molecular stability. The reactive sites of the molecule were predicted using various computational techniques, and the compound was found to exhibit anti-cancer activities, suggesting its potential as a pharmaceutical product . Additionally, the compound's fluorescence properties have been utilized in the development of analytical methods for the detection of biologically active carboxylic acids .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

2-Bromo-1-methoxynaphthalene is an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. Different methods have been developed for synthesizing this compound due to concerns about the toxicity and environmental impact of traditional reagents. The electrochemical method, for instance, shows promise for future industrial use due to its high yield and regioselectivity (Xu & He, 2010).

Fluorescent Labeling in Analytical Chemistry

This compound has been utilized as a pre-chromatographic fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for analyzing bile acids. This method, involving ultrasonication and reversed-phase HPLC, has been applied to pharmaceutical formulations and human bile samples (Cavrini et al., 1993).

Spectroscopic and Computational Studies

Recent research has explored the spectroscopic properties of this compound using DFT methods. These studies include vibrational, electronic, and charge transfer analysis, which have revealed insights into the molecule's stability and potential reactive sites. Furthermore, molecular docking studies suggest potential anti-cancer activities of this compound (Saji et al., 2021).

Industrial Synthesis of Biologically Active Compounds

Another application is in the synthesis of precursors for constructing biologically active pyranonaphthoquinones. Methods have been developed to synthesize key intermediates like 2-allyl-3-bromo-1,4-dimethoxynaphthalene starting from 1-methoxynaphthalene. This synthesis involves various processes like Dakin's oxidation and Claisen rearrangement (Limaye et al., 2012).

Safety and Hazards

The safety information for 2-Bromo-1-methoxynaphthalene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVMWQHKZYGAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504361
Record name 2-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62012-54-8
Record name 2-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-naphthol was converted into 2-bromo-1-naphthol by reaction with a slurry of N-bromo-t-butylamine at -78° C. according to the procedure described in Pearson, Wysong, Breder, J. Org. Chem. 32, 2358 (1967). To a solution of 1 mole (crude) of the bromonaphthol in 750 mL of acetone was added 175 g of potassium carbonate. Over a 2-hous period, 95 mL of dimethylsulate was added dropwise to the mechanically stirred reaction mixture. The resulting slurry was stirred at 25° C. overnight. The solids were filtered and the solution was stripped to yield a dark brown oil. Initial purification was accomplished by vacuum distillation (80°-120° C., 0.2 Torr) followed by further purification by HPLC with hexane to yield 145 g of 2-bromo-1-methoxynaphthalene as a pale yellow oil. NMR confirmed the structure.
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Synthesis routes and methods II

Procedure details

1-naphthol was converted into 2-bromo-1-naphthol by reaction with a slurry of N-bromo-t-butylamine at -78° C. according to the procedure described in Pearson, Wysong, Breder, J. Org. Chem., 32, 2358 (1967). To a solution of 1 mole (crude) of the bromonaphthol in 750 mL of acetone was added 175 g of potassium carbonate. Over a 2-hour period, 95 mL of dimethylsulfate was added dropwise to the mechanically stirred reaction mixture. The resulting slurry was stirred at 25° C. overnight. The solids were filtered and the solution was stripped to yield a dark brown oil. Initial purification was accomplished by vacuum distillation (80-120° C., 0.2 Torr) followed by further purification by HPLC with hexane to yield 145 g of 2-bromo-1-methoxynaphthalene as a pale yellow oil. NMR confirmed the structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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